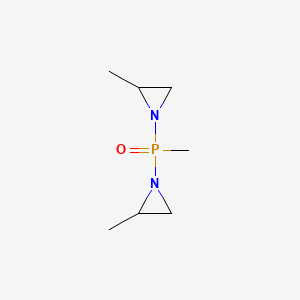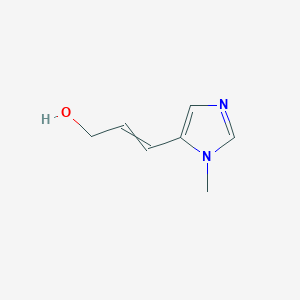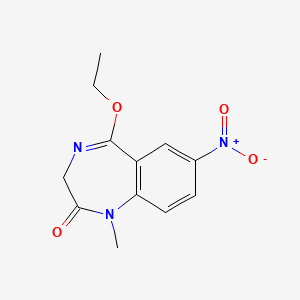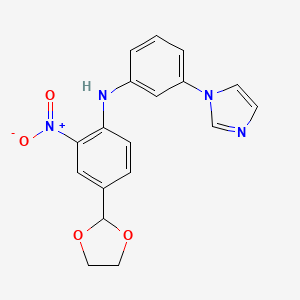
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline is a complex organic compound with a unique structure that includes a dioxolane ring, a nitro group, and an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Imidazole Substitution: The imidazole moiety can be introduced through nucleophilic substitution reactions, where an imidazole derivative reacts with an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are crucial in industrial settings due to the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Electrophilic Substitution: Halogens, nitrating agents, and sulfonating agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(2-Dioxolanyl)-2-amino-n-(3-(1-imidazolyl)phenyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Corresponding diol and other hydrolyzed products.
Wissenschaftliche Forschungsanwendungen
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The dioxolane ring may influence the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)benzimidazole
- 2-amino-4-(2-dioxolanyl)-n-(3-(1-imidazolyl)phenyl)aniline
Uniqueness
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline is unique due to its combination of a dioxolane ring, nitro group, and imidazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H16N4O4 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-2-yl)-N-(3-imidazol-1-ylphenyl)-2-nitroaniline |
InChI |
InChI=1S/C18H16N4O4/c23-22(24)17-10-13(18-25-8-9-26-18)4-5-16(17)20-14-2-1-3-15(11-14)21-7-6-19-12-21/h1-7,10-12,18,20H,8-9H2 |
InChI-Schlüssel |
AOMIMRQSIANOTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC(=C(C=C2)NC3=CC(=CC=C3)N4C=CN=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


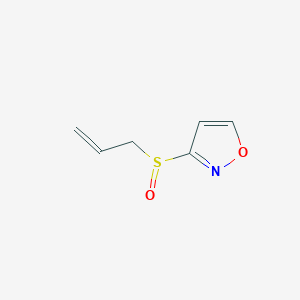
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
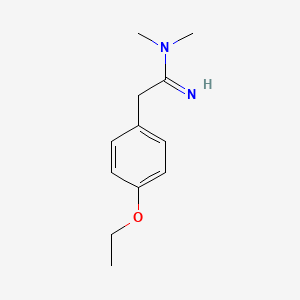
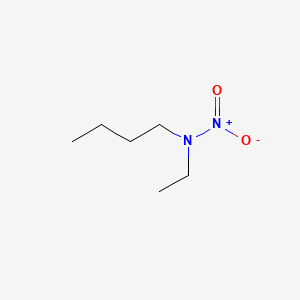
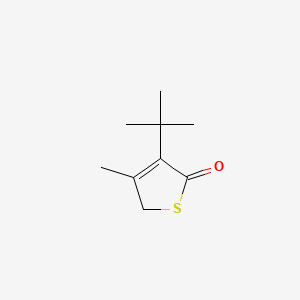
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
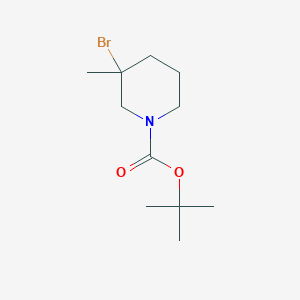
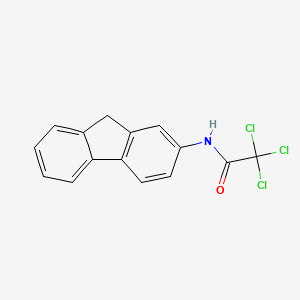
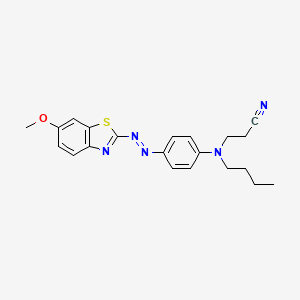
![3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13948084.png)
